3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-carbazol-9-yl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-carbazol-9-yl)-propionic acid is a complex organic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-carbazol-9-yl)-propionic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Carbazole Core: The initial step involves the cyclization of a suitable precursor to form the carbazole core. This can be achieved through a Fischer indole synthesis or other cyclization methods.
Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the carbazole ring via alkylation reactions using methylating agents such as methyl iodide.
Oxidation: The carbazole core is then oxidized to introduce the keto group at the 1-position. This can be done using oxidizing agents like potassium permanganate or chromium trioxide.
Attachment of the Propionic Acid Side Chain:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-carbazol-9-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole core, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens, alkyl halides, and nucleophiles like amines and thiols, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-carbazol-9-yl)-propionic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying carbazole chemistry.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-carbazol-9-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound, which lacks the propionic acid side chain.
6-Methylcarbazole: Similar structure but without the keto group and propionic acid side chain.
1-Oxo-1,2,3,4-tetrahydrocarbazole: Lacks the methyl group and propionic acid side chain.
Uniqueness
3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-carbazol-9-yl)-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propionic acid side chain enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10-5-6-13-12(9-10)11-3-2-4-14(18)16(11)17(13)8-7-15(19)20/h5-6,9H,2-4,7-8H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIWTDIKKNWYEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167844 |
Source
|
Record name | 9H-Carbazole-9-propanoic acid, 1,2,3,4-tetrahydro-6-methyl-1-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101167844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510764-84-8 |
Source
|
Record name | 9H-Carbazole-9-propanoic acid, 1,2,3,4-tetrahydro-6-methyl-1-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510764-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Carbazole-9-propanoic acid, 1,2,3,4-tetrahydro-6-methyl-1-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101167844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.